N,N-Bis(1,1-dideuterioethyl)aniline

Overview

Description

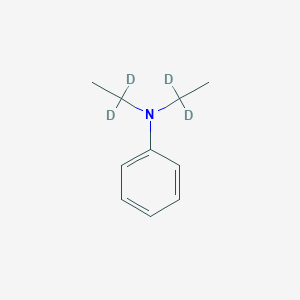

N,N-Bis(1,1-dideuterioethyl)aniline is a deuterated derivative of N,N-diethylaniline, where both ethyl groups are substituted with deuterium atoms at the 1,1-positions. This isotopic modification replaces C-H bonds with stronger C-D bonds, which can alter physicochemical properties such as vibrational frequencies, thermal stability, and reaction kinetics due to the kinetic isotope effect . While direct evidence for this compound is absent in the provided materials, its structural analogs—such as N,N-bis(2-chloroethyl)aniline, N,N-bis(hydroxyethyl)aniline, and N,N-bis(phenacyl)aniline—offer insights into the impact of substituent variation on reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(1,1-dideuterioethyl)aniline typically involves the deuteration of N,N-diethyl aniline. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. The purity of the final product is critical, and advanced purification techniques such as distillation and chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(1,1-dideuterioethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-bis(1,1-dideuterioethyl)nitrosoaniline using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound to this compound derivatives with different functional groups.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: N,N-bis(1,1-dideuterioethyl)nitrosoaniline.

Reduction: Various this compound derivatives.

Substitution: Nitrated, sulfonated, and halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

N,N-Bis(1,1-dideuterioethyl)aniline serves as a versatile building block in organic synthesis. Its deuterated nature allows for tracking and studying reaction mechanisms through techniques such as nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium can enhance the sensitivity and resolution of spectroscopic analyses, making it valuable in the development of complex organic molecules.

Key Applications:

- Mechanistic Studies : The compound can be used to investigate reaction pathways by observing kinetic isotope effects.

- Labeling Studies : It can act as a labeled precursor in the synthesis of pharmaceuticals and agrochemicals, aiding in metabolic studies.

Materials Science

In materials science, this compound has potential applications in the development of advanced materials, particularly in the field of organic electronics.

Applications:

- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into hole transport layers due to its favorable electronic properties. Its high hole mobility enhances device performance by improving charge transport efficiency.

- Nonlinear Optical Materials : Research has shown that derivatives of aniline compounds can exhibit nonlinear optical properties, making them suitable for applications in optical switching and frequency conversion.

Analytical Chemistry

The unique isotopic labeling provided by this compound is particularly useful in analytical chemistry for enhancing the accuracy of quantitative analyses.

Applications:

- Mass Spectrometry : The deuterated compound can improve the resolution and sensitivity of mass spectrometric analyses, allowing for precise quantification of target analytes.

- Chromatography : In gas chromatography (GC) and liquid chromatography (LC), the use of deuterated standards can assist in achieving higher accuracy in concentration determinations.

Case Study 1: Mechanistic Investigation

A study utilized this compound to explore the kinetics of a nucleophilic substitution reaction. The results indicated significant kinetic isotope effects that provided insights into the transition state of the reaction mechanism.

Case Study 2: OLED Performance

Research demonstrated that incorporating this compound into OLED structures improved charge transport characteristics compared to non-deuterated analogs. This enhancement was attributed to its optimized energy levels and reduced recombination losses.

Mechanism of Action

The mechanism of action of N,N-Bis(1,1-dideuterioethyl)aniline is primarily related to its deuterium content. Deuterium substitution can alter the compound’s metabolic pathways, leading to differences in reaction rates and product distributions compared to non-deuterated analogs. This isotope effect is leveraged in various applications to study reaction mechanisms and improve the stability and efficacy of pharmaceuticals.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Reactivity Profiles

- N,N-Bis(2-chloroethyl)aniline : The electron-withdrawing chloro groups reduce the electron density on the nitrogen atom, as observed in metal complexes. For example, in Ru and Fe complexes, the chemical shift of α-methylene protons (δ 3.96 vs. δ 4.01) correlates with nitrogen lone-pair availability, influencing catalytic or biological activity .

- N,N-Bis(2-hydroxyethyl)-4-bromoaniline : Hydroxyethyl groups enhance solubility and serve as precursors for sulfonylation or thiolation (e.g., conversion to N,N-bis(2-thioethyl) derivatives with 64–88% yields) .

- N,N-Bis(phenacyl)aniline : Phenacyl substituents enable heterocyclic synthesis (e.g., piperidines, indoles) but require optimized conditions (ultrasound irradiation, solvent-free) to improve yields (65%) compared to traditional methods .

Data Tables: Key Comparisons

Table 1. Substituent-Driven Properties

Biological Activity

N,N-Bis(1,1-dideuterioethyl)aniline is a deuterated derivative of aniline, a compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of two ethyl groups where hydrogen atoms are replaced by deuterium. This modification can influence the compound's metabolic stability and biological interactions. The compound is primarily studied in pharmacological contexts due to its structural similarity to other biologically active anilines.

Biological Activity

Mechanisms of Action:

- Enzyme Inhibition: this compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics and dynamics in biological systems.

- Receptor Interaction: The compound may interact with various receptors, potentially influencing signaling pathways related to neurotransmission and cellular responses.

Toxicity Studies:

- Preliminary studies indicate that the compound exhibits low toxicity levels in vitro. Toxicological assessments have been conducted using various cell lines to evaluate cytotoxicity and genotoxicity. Results suggest that while the compound can induce some cellular stress responses, it does not significantly compromise cell viability at lower concentrations .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Case Study on Neurotoxicity:

- Case Study on Enzyme Activity:

Research Findings

The following table summarizes key findings from recent research studies on this compound:

Properties

IUPAC Name |

N,N-bis(1,1-dideuterioethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i3D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUCNLOZRCGPQ-KHORGVISSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)N(C1=CC=CC=C1)C([2H])([2H])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.